An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Morpholin-3-yl)ethanol Hydrochloride
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Morpholin-3-yl)ethanol Hydrochloride
This guide provides a comprehensive technical overview for the analysis of 2-(Morpholin-3-yl)ethanol hydrochloride, a heterocyclic compound of interest in pharmaceutical and chemical research.[1] As a member of the morpholine class of compounds, which are integral building blocks in medicinal chemistry, understanding its analytical behavior is paramount for researchers, scientists, and drug development professionals.[1] This document outlines the foundational principles, robust methodologies, and expected outcomes for its analysis using modern mass spectrometry techniques.
Physicochemical Profile and Analytical Considerations
A thorough understanding of the analyte's properties is the cornerstone of any successful analytical method development. 2-(Morpholin-3-yl)ethanol hydrochloride is a polar molecule, a characteristic that heavily influences the choice of analytical techniques.
| Property | Value | Source |
| Chemical Formula | C6H14ClNO2 | [2][3] |
| Molecular Weight | 167.63 g/mol | [2][3] |
| Structure | 2-(Morpholin-3-yl)ethanol | - |
| Nature | Hydrochloride Salt | [2][4] |
| Expected Polarity | High | Inferred from structure |
The presence of both amine and ether functional groups, along with the hydroxyl group, makes the molecule amenable to ionization via electrospray ionization (ESI).[5] Its polar nature suggests that chromatographic separation will likely require hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a suitable ion-pairing agent to achieve adequate retention.[6]
Recommended Analytical Workflow: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the sensitive and selective quantification and characterization of 2-(Morpholin-3-yl)ethanol, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is the method of choice.[7] This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7]
Experimental Workflow Diagram
Caption: General workflow for the LC-MS/MS analysis of 2-(Morpholin-3-yl)ethanol.
Detailed Experimental Protocol
3.1. Sample and Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(Morpholin-3-yl)ethanol hydrochloride and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and deionized water. The free base of the molecule is 2-(Morpholin-3-yl)ethanol, which has a molecular weight of approximately 131.17 g/mol .[8][9]
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the initial mobile phase composition to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.
3.2. Liquid Chromatography Parameters
The polarity of the analyte presents a chromatographic challenge.[6] A standard reversed-phase C18 column may show poor retention.[10] Therefore, a HILIC column is a primary recommendation.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute the polar analyte. A typical gradient might be:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Causality: The use of a HILIC column with a high organic mobile phase at the start allows for the retention of polar compounds like 2-(Morpholin-3-yl)ethanol. The ammonium formate and formic acid in the mobile phase aid in protonation and improve peak shape for mass spectrometry detection.[10]
3.3. Mass Spectrometry Parameters
Electrospray ionization in positive ion mode (ESI+) is the ideal choice due to the presence of the basic nitrogen atom in the morpholine ring, which is readily protonated.[11]
-
Ionization Mode: ESI+
-
Capillary Voltage: 2.8 - 3.5 kV[12]
-
Desolvation Temperature: 350 - 450 °C[12]
-
Cone Voltage: 20 - 40 V[12]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification and product ion scan for structural confirmation.
MRM Transitions for Quantification: The precursor ion will be the protonated molecule [M+H]+. The molecular formula of the free base is C6H13NO2, with a monoisotopic mass of approximately 131.09 Da.[8] Therefore, the precursor ion to monitor will be m/z 132.1. Collision-induced dissociation (CID) will generate characteristic product ions.
Predicted Fragmentation Pathway
Understanding the fragmentation pattern is crucial for confirming the identity of the analyte and for setting up selective MRM transitions.[13] The fragmentation of the protonated 2-(Morpholin-3-yl)ethanol is expected to proceed through characteristic losses and ring cleavages.
Proposed Fragmentation Diagram
Caption: Proposed ESI+ fragmentation pathway for 2-(Morpholin-3-yl)ethanol.
Rationale for Fragmentation:
-
m/z 114.1 (Loss of Water): The hydroxyl group on the ethanol side chain can be easily lost as a neutral water molecule (18 Da) after protonation. This is a common fragmentation pathway for alcohols.[14]
-
m/z 102.1 (Loss of Formaldehyde): Cleavage of the C-O bond within the morpholine ring followed by rearrangement can lead to the loss of formaldehyde (CH2O, 30 Da).
-
m/z 88.1 (Loss of Ethylene Oxide): Cleavage of the bond connecting the ethanol side chain to the morpholine ring can result in the loss of a neutral ethylene oxide molecule (44 Da), leaving the protonated morpholine ring.
-
m/z 86.1 (Morpholine Ring Fragment): Further fragmentation of the morpholine-containing ions can lead to the stable morpholine ring fragment.[15]
Proposed MRM Transitions for Quantification:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Use |
| 132.1 | 114.1 | [M+H - H2O]+ | Quantifier |
| 132.1 | 88.1 | [M+H - C2H4O]+ | Qualifier |
Method Validation
To ensure the reliability and accuracy of the analytical method, a thorough validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17] The objective of this validation is to demonstrate that the procedure is suitable for its intended purpose.[16]
Key Validation Parameters: [18][19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing QC samples at different concentrations and calculating the percent recovery. Acceptance criteria are often set at 85-115% for LLOQ and 80-120% for other levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Conclusion
The mass spectrometric analysis of 2-(Morpholin-3-yl)ethanol hydrochloride is effectively achieved using a well-developed LC-MS/MS method. The inherent polarity of the molecule necessitates careful consideration of the chromatographic conditions, with HILIC being a primary strategy for achieving robust separation. Electrospray ionization in the positive mode provides excellent sensitivity, and a detailed understanding of the molecule's fragmentation pattern allows for the development of highly selective and sensitive MRM methods for quantification. By adhering to rigorous validation protocols based on ICH guidelines, the described methodology can provide reliable, accurate, and reproducible data essential for drug development and research applications.
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